molecular formula C13H17NO4 B12687676 Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- CAS No. 134221-17-3

Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-

Cat. No.: B12687676
CAS No.: 134221-17-3
M. Wt: 251.28 g/mol
InChI Key: AVKIIUSQUDFDIG-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.2784 g/mol . This compound is characterized by the presence of a nitro group, a pentyloxy group, and a phenyl ring attached to an ethanone moiety. It is used primarily in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- typically involves the nitration of a precursor compound followed by the introduction of the pentyloxy group. One common method involves the nitration of 4-pentyloxyacetophenone using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

While specific industrial production methods for Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- are not widely documented, the general approach would involve large-scale nitration and etherification processes. These methods would be optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, Lewis acids like AlCl3.

    Coupling: Boronic acids, palladium catalysts, and bases like K2CO3.

Major Products

    Reduction: 1-(3-amino-4-(pentyloxy)phenyl)ethanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pentyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, making it a useful tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)- is unique due to the combination of its nitro and pentyloxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in synthetic chemistry and research applications where specific functional group interactions are required .

Properties

CAS No.

134221-17-3

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

1-(3-nitro-4-pentoxyphenyl)ethanone

InChI

InChI=1S/C13H17NO4/c1-3-4-5-8-18-13-7-6-11(10(2)15)9-12(13)14(16)17/h6-7,9H,3-5,8H2,1-2H3

InChI Key

AVKIIUSQUDFDIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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